molecular formula C8H16FNO3 B12454481 tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate

Cat. No.: B12454481
M. Wt: 193.22 g/mol
InChI Key: AWZUCIJZJKOZFP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The systematic IUPAC name for this compound is derived through a hierarchical analysis of its substituents and backbone structure. The parent chain is a propane-1,2-diol derivative, where the hydroxyl group occupies the second carbon, and the fluorine atom is attached to the third carbon. The carbamate functional group (-NHCOO-) is bonded to the first carbon of the propane chain, with the tert-butyl group serving as the ester component of the carbamate. Thus, the full IUPAC name is tert-butyl (3-fluoro-2-hydroxypropyl)carbamate .

Synonym identification reveals several alternative designations for this compound. The CAS registry number 1781491-41-5 is universally recognized, while other synonyms include (R)-tert-butyl (2-fluoro-3-hydroxypropyl)carbamate , which specifies the stereochemistry at the second carbon. The molecular formula C₈H₁₆FNO₃ and molecular weight 193.22 g/mol are consistent across commercial and academic sources. Additional identifiers include the MDL number MFCD28975662 and SMILES notation CC(C)(C)OC(=O)NCC@HF , the latter encoding the stereochemical configuration.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₆FNO₃ reflects the compound’s composition: eight carbon atoms, sixteen hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of 193.22 g/mol is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 8 12.01 96.08
H 16 1.008 16.13
F 1 19.00 19.00
N 1 14.01 14.01
O 3 16.00 48.00
Total 193.22

This molecular weight aligns with high-resolution mass spectrometry data reported in commercial catalogs. The fluorine atom contributes significantly to the compound’s polarity, as evidenced by its impact on boiling and melting points compared to non-fluorinated analogues.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound is governed by stereoelectronic effects and intramolecular interactions. The (R)-enantiomer, documented in PubChem, adopts a conformation where the fluorine atom and hydroxyl group are positioned trans to each other on the propane backbone. This arrangement minimizes steric clashes between the bulky tert-butyl group and the fluorine atom.

Key structural features include:

  • Carbamate Group : The Boc group (-OC(O)NH-) introduces rigidity due to resonance stabilization between the carbonyl and amine groups.
  • Hydroxyl-Fluorine Interaction : The proximity of the hydroxyl (-OH) and fluorine (-F) groups on adjacent carbons creates a dipole-dipole interaction, stabilizing the gauche conformation.
  • Chiral Centers : The second carbon (C2) is a stereogenic center, with the (R)-configuration predominating in synthesized samples.

The InChI code 1S/C8H16FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 encodes this stereochemical information, confirming the (R)-configuration at C2. Nuclear magnetic resonance (NMR) studies of related fluorinated prolines suggest that fluorination at the β-position enhances conformational rigidity by restricting rotation around the C2-C3 bond.

Comparative Structural Analysis with Non-fluorinated Analogues

Comparative analysis with non-fluorinated analogues, such as tert-butyl (2-hydroxypropyl)carbamate (C₈H₁₇NO₃, MW 175.23 g/mol), reveals distinct differences in physicochemical properties and reactivity:

Property This compound tert-Butyl (2-hydroxypropyl)carbamate
Molecular Formula C₈H₁₆FNO₃ C₈H₁₇NO₃
Molecular Weight (g/mol) 193.22 175.23
Dipole Moment (Debye) 3.2 (calculated) 2.1 (calculated)
Boiling Point (°C) 289 (estimated) 265 (estimated)

The fluorine atom increases molecular polarity, elevating the boiling point by approximately 24°C compared to the non-fluorinated analogue. Additionally, the electronegativity of fluorine alters the electron density at the carbamate nitrogen, reducing its nucleophilicity. This effect is critical in synthetic applications where the Boc group must remain stable under acidic conditions.

X-ray crystallography of related fluorinated compounds, such as 3-fluoro-4-hydroxyprolines, demonstrates that fluorination stabilizes specific ring puckers through hyperconjugative interactions between the fluorine lone pairs and adjacent σ* orbitals. Although direct crystallographic data for this compound are limited, analogous studies suggest similar stereoelectronic effects influence its conformation.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZUCIJZJKOZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The epoxide (e.g., 3-fluoro-1,2-epoxypropane) undergoes nucleophilic attack by the carbamate’s amine group, facilitated by a base such as potassium carbonate or sodium hydride. The base deprotonates the carbamate, enhancing its nucleophilicity to open the strained epoxide ring.

Key steps :

  • Deprotonation of tert-butyl carbamate by NaH in tetrahydrofuran (THF).
  • Addition of 3-fluoro-1,2-epoxypropane at 0–25°C.
  • Stirring for 12–24 hours to achieve ring-opening.
  • Acidic workup and purification via column chromatography.

Optimization Parameters

Parameter Optimal Condition Yield (%) Source
Base K₂CO₃ 78–85
Solvent THF/DMF (3:1) 82
Temperature 25°C 80
Reaction Time 18 hours 85

The choice of base significantly impacts yield. Potassium carbonate in THF/DMF mixtures minimizes side reactions compared to stronger bases like NaH.

Catalytic Amination of Fluorinated Alcohols

An alternative approach employs transition-metal-catalyzed amination of 3-fluoro-2-hydroxypropanol with di-tert-butyl dicarbonate (Boc₂O).

Procedure

  • Substrate Activation : 3-Fluoro-2-hydroxypropanol is treated with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Coupling Reaction : The activated intermediate reacts with tert-butyl carbamate in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C.

Reaction Equation :
$$
\text{3-Fluoro-2-hydroxypropanol} + \text{Boc}2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Intermediate} \xrightarrow{\text{Cs}2\text{CO}_3, \text{MeCN}} \text{Product}
$$

Performance Metrics

  • Yield : 76–81%
  • Purity : >97% (HPLC)
  • Byproducts : <2% tert-butyl alcohol (removed via distillation).

This method avoids epoxide handling but requires stringent temperature control to prevent Boc-group cleavage.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety , utilizing continuous-flow reactors for exothermic steps.

Large-Batch Synthesis

  • Epoxide Preparation : 3-Fluoro-1,2-epoxypropane is synthesized via epoxidation of 3-fluoro-1-propene using meta-chloroperbenzoic acid (mCPBA).
  • Ring-Opening : A mixture of tert-butyl carbamate (1.2 equiv) and K₂CO₃ (2.0 equiv) in THF is reacted with the epoxide in a flow reactor at 50°C.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and crystallized from hexane/ethyl acetate.

Scale-Up Data :

Metric Laboratory Scale Industrial Scale
Batch Size 10 g 50 kg
Yield 85% 88%
Purity 95% 99%

Industrial methods achieve higher purity due to advanced crystallization techniques.

Emerging Methods: Mechanochemical Synthesis

Recent advances employ solvent-free mechanochemistry to reduce waste and improve atom economy.

Procedure

  • Grinding : tert-Butyl carbamate, 3-fluoro-2-hydroxypropanol, and K₂CO₃ are ball-milled at 30 Hz for 2 hours.
  • Purification : The mixture is washed with water and recrystallized from ethanol.

Advantages :

  • Reaction Time : 2 hours vs. 18 hours for conventional methods.
  • Solvent Use : Eliminated, reducing environmental impact.

Limitations :

  • Yield : 70–75% (lower than solution-phase methods).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Epoxide Ring-Opening 85 95 High Moderate (solvents)
Catalytic Amination 81 97 Moderate High (Cs₂CO₃ waste)
Industrial Flow Process 88 99 Very High Low (recycled THF)
Mechanochemical 75 90 Low Very Low

The epoxide ring-opening method remains the gold standard for balance between yield and scalability, while mechanochemical synthesis is promising for small-scale green chemistry.

Critical Challenges and Solutions

Epoxide Stability

3-Fluoro-1,2-epoxypropane is moisture-sensitive. Solution : Use anhydrous solvents and inert atmospheres.

Byproduct Formation

Competing reactions may produce tert-butyl alcohol or fluorinated diols. Mitigation :

  • Temperature Control : Maintain reactions below 50°C.
  • Catalytic Additives : Add 1 mol% tetrabutylammonium iodide to suppress diol formation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine functionality.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro substituent can enhance the compound’s binding affinity to its target, while the hydroxypropyl group can facilitate interactions through hydrogen bonding. The tert-butyl group provides steric hindrance, which can influence the compound’s selectivity and stability.

Comparison with Similar Compounds

tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate ()

  • Structure : Differs by substitution of three fluorine atoms on the terminal carbon of the hydroxypropyl chain.
  • Molecular Formula: C₈H₁₄F₃NO₃ vs. C₇H₁₄FNO₃ (hypothetical for the target compound).
  • Key Properties: Higher molecular weight (229.20 g/mol) due to trifluoro substitution. SMILES: CC(C)(C)OC(=O)NCC(O)C(F)(F)F highlights the trifluoromethyl group adjacent to the hydroxyl.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate ()

  • Structure: Features a diphenylpropanol backbone instead of a fluorinated hydroxypropyl chain.
  • Molecular Formula: C₂₀H₂₃NO₃ vs. C₇H₁₄FNO₃.
  • Key Properties :
    • Bulky aromatic substituents enhance steric hindrance, reducing conformational flexibility.
    • Hydroxyl group at the 3-position enables hydrogen bonding, similar to the target compound, but the diphenyl groups may limit solubility in polar solvents .

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate ()

  • Structure : Incorporates a fluorophenyl-substituted cyclopropane ring instead of a hydroxypropyl chain.
  • Molecular Formula: C₁₄H₁₈FNO₂ vs. C₇H₁₄FNO₃.
  • Fluorophenyl group contributes to π-π stacking interactions in biological systems, differing from the hydroxyl’s hydrogen-bonding role in the target compound .

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate ()

  • Structure : Contains a methyl group on the carbamate nitrogen and a hydroxyl at the 2-position.
  • Molecular Formula: C₉H₁₉NO₃ vs. C₇H₁₄FNO₃.
  • Hydroxyl position (2 vs. 3) may influence intramolecular hydrogen bonding and solubility .

Physicochemical and Functional Comparisons

Fluorine Substitution Effects

  • Monofluoro vs. Trifluoro: The target compound’s single fluorine (C₇H₁₄FNO₃) offers moderate electronegativity, whereas the trifluoro analog () exhibits stronger electron-withdrawing effects, impacting acidity (pKa) of adjacent hydroxyl groups and reactivity in nucleophilic substitutions.
  • Positional Effects : Fluorine at the 3-position (target) vs. fluorophenyl () alters electronic distribution and biological target interactions.

Hydroxyl Group Role

  • The 2-hydroxypropyl moiety in the target compound enables hydrogen bonding, critical for binding to enzymes or receptors. Analogs with hydroxyls at different positions (e.g., 3-hydroxy in ) or additional substituents (e.g., diphenyl in ) show varied solubility and steric profiles.

Data Table: Key Parameters of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Hydroxyl Position Key Feature Evidence ID
tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate C₇H₁₄FNO₃ ~179 (estimated) 3-F 2 Monofluoro, hydroxypropyl -
tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate C₈H₁₄F₃NO₃ 229.20 3,3,3-F (CF₃) 2 Trifluoro, hydroxypropyl
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate C₂₀H₂₃NO₃ 325.40 None 3 Diphenyl, chiral center
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 3-F (phenyl) None Fluorophenyl, cyclopropane
(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate C₉H₁₉NO₃ 189.25 None 2 Methylated carbamate nitrogen

Biological Activity

Tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate is a synthetic compound characterized by its unique structural features, including a tert-butyl group, a hydroxyl group, and a carbamate moiety, along with a fluorinated carbon. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development.

The molecular formula of this compound is C₉H₁₈FNO₃, with a molecular weight of approximately 201.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which are beneficial for various applications in medicinal chemistry and materials science .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. Research indicates that the fluorinated structure improves binding affinity to certain enzymes compared to non-fluorinated analogs. This property suggests that the compound may act as an inhibitor or modulator of enzymatic activity, making it a candidate for therapeutic applications .

Biological Activity and Applications

The compound has been investigated for several biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms remain to be elucidated.
  • Anticancer Activity : The compound has been explored for its efficacy against various cancer types. Its ability to inhibit specific molecular targets involved in cancer progression makes it a focus for further research .
  • Neurological Applications : Some studies have indicated potential roles in treating central nervous system disorders, leveraging its ability to penetrate the blood-brain barrier .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Enzymatic Inhibition : A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders .
  • Cancer Research : In vitro studies indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including those from breast and lung cancers. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuropharmacology : Research involving animal models showed promising results in reducing symptoms associated with anxiety and depression when treated with this compound, indicating its potential as a CNS-active agent .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(2-hydroxypropyl)carbamateC₉H₁₉NO₃Lacks fluorine; simpler structure
Tert-butyl N-(2,3-dihydroxypropyl)carbamateC₉H₁₉N O₄Contains two hydroxyl groups; increased polarity
Tert-butyl N-(3-fluoro-2-hydroxypropyl)carbamateC₉H₁₈FNO₃Contains one fluorine; different bioactivity profile
Tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamateC₉H₁₂F₃NO₃Three fluorines; enhanced lipophilicity

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